molecular formula C7H13ClN2O3S B7812341 4-(Aminomethyl)benzenesulfonamide hydrochloride hydrate

4-(Aminomethyl)benzenesulfonamide hydrochloride hydrate

Cat. No.: B7812341
M. Wt: 240.71 g/mol
InChI Key: HSMPLIREMXHZKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Aminomethyl)benzenesulfonamide hydrochloride hydrate is a chemical compound with the molecular formula H2NCH2C6H4SO2NH2·HCl·xH2O. It is also known by other names such as 4-Homosulfanilamide and Mafenide . This compound is primarily used in the field of medicine, particularly as an antibacterial agent.

Preparation Methods

The synthesis of 4-(Aminomethyl)benzenesulfonamide hydrochloride hydrate involves several steps. One common method starts with acetylbenzylamine, which is introduced into chlorosulfonic acid while maintaining the temperature below 40°C. After several hours at room temperature, the mixture is heated in a boiling water bath for one hour and then cooled. The resulting product is poured onto ice, leading to the precipitation of 4-acetylaminoethylbenzenesulfonic acid chloride. This product is then dissolved in a 10% aqueous ammonia solution, heated, and filtered to obtain 4-acetylaminomethyl-benzenesulfonic acid amide. Finally, this product is recrystallized from water or dilute alcohol .

Chemical Reactions Analysis

4-(Aminomethyl)benzenesulfonamide hydrochloride hydrate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: It can be reduced using common reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly in the presence of suitable catalysts and reagents.

Common reagents used in these reactions include chlorosulfonic acid, ammonia, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(Aminomethyl)benzenesulfonamide hydrochloride hydrate has several scientific research applications:

Mechanism of Action

The antibacterial action of 4-(Aminomethyl)benzenesulfonamide hydrochloride hydrate is primarily due to its ability to inhibit carbonic anhydrase, an enzyme involved in various physiological processes. By inhibiting this enzyme, the compound disrupts the metabolic processes of bacteria, leading to their death. The compound is rapidly absorbed through the skin and is not neutralized by p-aminobenzoic acid or tissue exudates .

Comparison with Similar Compounds

4-(Aminomethyl)benzenesulfonamide hydrochloride hydrate is similar to other sulfonamide compounds, such as:

    Sulfanilamide: Another antibacterial agent with a similar mechanism of action.

    Sulfamethoxazole: Used in combination with trimethoprim for treating bacterial infections.

    Sulfadiazine: Commonly used in the treatment of urinary tract infections and other bacterial infections.

What sets this compound apart is its effectiveness in treating burns and its ability to inhibit carbonic anhydrase without being neutralized by p-aminobenzoic acid .

Properties

IUPAC Name

4-(aminomethyl)benzenesulfonamide;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S.ClH.H2O/c8-5-6-1-3-7(4-2-6)12(9,10)11;;/h1-4H,5,8H2,(H2,9,10,11);1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMPLIREMXHZKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)S(=O)(=O)N.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Aminomethyl)benzenesulfonamide hydrochloride hydrate
Reactant of Route 2
4-(Aminomethyl)benzenesulfonamide hydrochloride hydrate
Reactant of Route 3
Reactant of Route 3
4-(Aminomethyl)benzenesulfonamide hydrochloride hydrate
Reactant of Route 4
Reactant of Route 4
4-(Aminomethyl)benzenesulfonamide hydrochloride hydrate
Reactant of Route 5
Reactant of Route 5
4-(Aminomethyl)benzenesulfonamide hydrochloride hydrate
Reactant of Route 6
Reactant of Route 6
4-(Aminomethyl)benzenesulfonamide hydrochloride hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.